2-Fluoro-4-(trifluoromethyl)cinnamic acid

Descripción

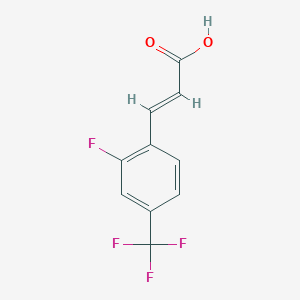

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBLGORXWYIISR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420780 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262608-88-8 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262608-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 2 Fluoro 4 Trifluoromethyl Cinnamic Acid and Its Analogues

Advanced Synthetic Routes to 2-Fluoro-4-(trifluoromethyl)cinnamic acid

The preparation of this compound can be achieved through several synthetic pathways, ranging from conventional heating methods to more advanced, energy-efficient techniques. The choice of method often depends on desired yield, purity, reaction time, and environmental considerations. The most common strategies involve the condensation of 2-Fluoro-4-(trifluoromethyl)benzaldehyde with a compound containing an active methylene (B1212753) group.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.

A plausible microwave-assisted route for synthesizing this compound is through a Knoevenagel condensation. semanticscholar.org In this approach, 2-Fluoro-4-(trifluoromethyl)benzaldehyde is reacted with malonic acid in the presence of a catalyst system, such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), using water as a green solvent. semanticscholar.orgresearchgate.net The microwave irradiation facilitates the rapid formation of the cinnamic acid derivative, often in a matter of minutes, followed by spontaneous decarboxylation.

Table 1: Comparison of Microwave-Assisted vs. Conventional Knoevenagel Condensation for Cinnamic Acid Synthesis This table presents generalized data for cinnamic acid synthesis to illustrate the advantages of microwave assistance.

| Parameter | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Reactants | Aromatic Aldehyde, Malonic Acid | Aromatic Aldehyde, Malonic Acid |

| Catalyst/Solvent System | TBAB/K₂CO₃ in Water semanticscholar.org | Pyridine (B92270)/Piperidine nih.gov |

| Reaction Time | 5-15 minutes | 2-8 hours bepls.com |

| Energy Source | Microwave Irradiation | Oil Bath / Heating Mantle |

| Typical Yields | High to Excellent | Moderate to High |

| Work-up | Simple filtration semanticscholar.org | Extraction and neutralization |

Conventional solution-phase synthesis remains a cornerstone for the preparation of cinnamic acids. The two most prominent methods are the Knoevenagel-Doebner condensation and the Perkin reaction.

Knoevenagel-Doebner Condensation: This is a widely used and versatile method for forming C-C double bonds. rsc.org The reaction involves the condensation of an aldehyde, in this case, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, with malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine, often with a small amount of a more potent catalyst like piperidine. nih.gov The intermediate α,β-unsaturated malonic acid readily undergoes decarboxylation upon heating to yield the final cinnamic acid product. The use of pyridine, however, is a significant drawback due to its toxicity.

Perkin Reaction: The Perkin reaction is a classic organic reaction used to synthesize α,β-unsaturated aromatic acids. wikipedia.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of an alkali salt of the corresponding acid, like sodium acetate (B1210297). wikipedia.orgstuba.sk The alkali salt acts as the base catalyst. While historically significant, this method can require high temperatures and long reaction times. For the synthesis of this compound, the starting aldehyde would be reacted with acetic anhydride and sodium acetate.

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. In the context of synthesizing this compound, these principles can be applied to classical methods like the Knoevenagel condensation.

Key green modifications include:

Replacement of Hazardous Solvents: Traditional protocols often use large quantities of toxic pyridine as both a solvent and a base. nih.govrsc.org Greener alternatives involve using water semanticscholar.org, ethanol (B145695) nih.gov, or performing the reaction under solvent-free conditions.

Use of Benign Catalysts: The carcinogenic pyridine/piperidine catalyst system can be replaced with less hazardous alternatives. L-proline has been demonstrated as an effective and sustainable organocatalyst for Knoevenagel condensations in ethanol. nih.gov Aliphatic tertiary amines like triethylamine (B128534) can also serve as effective surrogates for pyridine. rsc.org

Energy Efficiency: As discussed, employing microwave irradiation instead of conventional heating is a more energy-efficient approach that aligns with green chemistry principles. semanticscholar.org

Functional Group Transformations and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, but the carboxylic acid group is the most common target for functionalization. These transformations are crucial for generating analogues with tailored properties for various applications.

The carboxylic acid moiety (-COOH) is readily converted into a variety of other functional groups, most notably esters and amides through acylation reactions.

Acylation reactions at the carboxyl group involve the substitution of the hydroxyl (-OH) group with an oxygen-containing nucleophile (O-acylation) or a nitrogen-containing nucleophile (N-acylation). differencebetween.com

O-Acylation (Esterification): This process converts the carboxylic acid into an ester. A common method is the Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid (TfOH). mdpi.com Alternatively, for milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol to form the desired ester.

N-Acylation (Amidation): This reaction forms an amide, a fundamentally important linkage in medicinal chemistry. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting it to an acyl chloride, as described above, which then reacts with a primary or secondary amine. Modern methods often employ coupling reagents (e.g., DCC, EDC, HATU) that facilitate amide bond formation under mild conditions. Recent research has also explored direct amidation strategies, for instance, by reacting cinnamic acids with tetraalkylthiuram disulfides at elevated temperatures to produce cinnamides. researchgate.net

Table 2: General Strategies for O/N-Acylation of a Carboxylic Acid

| Transformation | Nucleophile | Required Reagent/Catalyst | Resulting Derivative |

|---|---|---|---|

| O-Acylation | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄, TfOH) mdpi.com | Ester |

| N-Acylation | Amine (R'R''NH) | Coupling agent (e.g., EDC, HATU) | Amide |

| O/N-Acylation (via Acyl Halide) | Alcohol or Amine | Activating agent (e.g., SOCl₂) | Ester or Amide |

Carboxyl Group Functionalization

Amide and Ester Formation

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, notably amides and esters. These transformations are crucial for modifying the compound's physicochemical properties.

Amide Formation: The synthesis of cinnamic acid amides is commonly achieved through coupling reactions with various amines. A standard laboratory procedure involves the use of carbodiimide (B86325) coupling agents. For instance, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate the carboxylic acid. jst.go.jp The activated acid then readily reacts with a selected primary or secondary amine in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂), to form the corresponding amide bond. jst.go.jp Triethylamine (Et₃N) is often added to neutralize the hydrochloride salt formed during the reaction. jst.go.jp This method is highly efficient for coupling cinnamic acid derivatives with a wide range of amines, including biogenic amines. jst.go.jp

Ester Formation: Cinnamic acid esters can be synthesized through several methods. One common approach involves reaction with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (B95107) (THF). jst.go.jp This reaction, a type of Mitsunobu reaction, allows for the formation of esters under mild conditions. jst.go.jpnih.gov The choice of alcohol determines the resulting ester group, enabling the creation of a diverse library of ester derivatives. jst.go.jp

A comparative study on cinnamic acid derivatives found that amides generally exhibit more potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activity, whereas the corresponding esters tend to show stronger inhibitory activities against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). jst.go.jpnih.gov

| Derivative Type | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Amide | EDC, HOBt, Amine, Et₃N | Carbodiimide Coupling | jst.go.jp |

| Ester | Alcohol, PPh₃, DIAD | Mitsunobu Reaction | jst.go.jp |

Hydrazide Synthesis

The conversion of cinnamic acids into their corresponding hydrazides introduces a hydrazone moiety that is significant in medicinal chemistry. The synthesis of cinnamoyl hydrazides can be performed efficiently under mild conditions.

A prevalent method is a two-step process that begins with the esterification of the carboxylic acid, for example, by reacting it with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov The resulting methyl ester is then subjected to hydrazinolysis using hydrazine (B178648) hydrate, typically in a solvent like boiling ethanol, to yield the desired hydrazide. nih.gov This procedure is often nearly quantitative. nih.gov

An alternative, efficient one-pot procedure involves the hydrazinolysis of an intermediate N-acylbenzotriazole. researchgate.net In this method, the cinnamic acid is first reacted with 1-(methylsulfonyl)benzotriazole to form the N-acylbenzotriazole. This activated intermediate is then treated in situ with hydrazine to afford the cinnamoyl hydrazide in good to excellent yields without the need to isolate the intermediate. researchgate.net This one-pot strategy is often more effective than stepwise approaches. researchgate.net

Modifications of the Cinnamic Acid Moiety

Modifications to the core structure of the cinnamic acid, specifically the α,β-unsaturated carbonyl system, can lead to compounds with different chemical and biological profiles. One notable transformation is the reduction of the cinnamic acid moiety.

Biotransformation studies using microorganisms have demonstrated the capacity to modify the trans-cinnamic acid structure. The phytopathogenic fungus Colletotrichum acutatum can reduce trans-cinnamic acid, first to the corresponding aldehyde (trans-cinnamaldehyde) and subsequently to the alcohol (cinnamyl alcohol). Furthermore, the double bond can also be reduced, leading to 3-phenyl-1-propanol. These enzymatic reductions indicate that the α,β-unsaturated system is a key site for metabolic modification. The reduction of the carboxylic acid to an aldehyde is considered the rate-limiting step in this biological conversion.

Diversification at Aromatic and Vinylic Positions

The functionalization of the aromatic ring and the vinylic positions of the cinnamic acid scaffold is essential for creating structural diversity. The Mizoroki-Heck cross-coupling reaction is a powerful tool for this purpose, enabling the synthesis of a wide array of cinnamic acid derivatives. ajol.infoajol.info

This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters. ajol.infomdpi.com By varying the substitution pattern on the aryl halide, a diverse range of functional groups can be introduced onto the aromatic ring of the resulting cinnamic acid derivative. This allows for systematic exploration of structure-activity relationships. For example, a Heck reaction between a substituted 4-iodophenol (B32979) and acrylic acid can be used to construct the cinnamic acid backbone. mdpi.com Similarly, the choice of the acrylic partner allows for modifications at the vinylic position and the carboxylic acid terminus (e.g., using acrylic acid vs. methyl acrylate).

Catalytic Approaches in the Synthesis of Fluorinated Cinnamic Acid Derivatives

Catalytic methods, particularly those employing transition metals, are indispensable for the efficient synthesis of fluorinated organic molecules, including derivatives of cinnamic acid. These approaches offer routes for both the construction of the core structure and the introduction of fluorine-containing substituents.

Transition Metal-Catalyzed Fluorination and Trifluoromethylation Reactions

Transition metal catalysis provides sophisticated pathways for forming carbon-fluorine (C-F) bonds, a traditionally challenging transformation. Palladium, in particular, has emerged as a key metal for these reactions.

Copper-Catalyzed Decarboxylative Fluoroalkylation

Copper-catalyzed decarboxylative fluoroalkylation represents a powerful strategy for the synthesis of vinyl-fluoroalkyl compounds from α,β-unsaturated carboxylic acids. sci-hub.stprepchem.com This methodology allows for the introduction of various fluoroalkyl groups, such as difluoromethyl (CF2H) and trifluoromethyl (CF3), with high stereoselectivity, typically yielding the E-isomer. sci-hub.stresearchgate.net The reaction generally proceeds under mild conditions and demonstrates a broad substrate scope with good functional group tolerance. prepchem.com

A general representation of this transformation involves the reaction of a cinnamic acid derivative with a fluoroalkylating agent in the presence of a copper catalyst. The reaction is often promoted by a ligand and may involve additives to enhance efficiency. sci-hub.st A preliminary mechanistic investigation suggests the involvement of a radical pathway in the catalytic cycle. sci-hub.st

| Entry | Cinnamic Acid Derivative | Fluoroalkylating Agent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |

| 1 | 3,3-Diphenylacrylic acid | I-CF2SO2Ph | CuF2·2H2O / TMEDA | H2O/DCE | 80 | 73 | >99:1 | nih.gov |

| 2 | Cinnamic acid | BrCF2COOEt | Cu(I) / (i-PrO)2P(O)H | DMF | 60 | 75 | >99:1 | sci-hub.st |

| 3 | 4-Methylcinnamic acid | BrCF2COOEt | Cu(I) / (i-PrO)2P(O)H | DMF | 60 | 82 | >99:1 | sci-hub.st |

| 4 | 4-Chlorocinnamic acid | BrCF2COOEt | Cu(I) / (i-PrO)2P(O)H | DMF | 60 | 71 | >99:1 | sci-hub.st |

Iron-Catalyzed Difluoromethylation

Iron-catalyzed cross-coupling reactions provide an economical and environmentally benign approach for the introduction of the difluoromethyl group into aromatic systems. cas.cnacs.org A notable method involves the difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone. cas.cnacs.orgnih.gov This reaction proceeds via a selective C-S bond cleavage and utilizes a readily available, bench-stable fluoroalkyl sulfone reagent. cas.cnacs.org The process is characterized by its mild reaction conditions and its ability to produce a diverse range of difluoromethylated arenes. cas.cnacs.orgnih.gov

Experiments involving a radical clock suggest the participation of radical species in this iron-catalyzed process. cas.cnacs.orgnih.gov This methodology is particularly relevant for the synthesis of difluoromethyl analogues of this compound, starting from an appropriately substituted arylzinc precursor. The reaction has been shown to be scalable, making it attractive for larger-scale preparations. cas.cn

| Entry | Arylzinc Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Ph2Zn | Fe(acac)3 / TMEDA | THF/Anisole | 0 to rt | 85 | cas.cn |

| 2 | (4-MeOC6H4)2Zn | Fe(acac)3 / TMEDA | THF/Anisole | 0 to rt | 81 | cas.cn |

| 3 | (4-FC6H4)2Zn | Fe(acac)3 / TMEDA | THF/Anisole | 0 to rt | 83 | cas.cn |

| 4 | (2-Naphthyl)2Zn | Fe(acac)3 / TMEDA | THF/Anisole | 0 to rt | 80 | cas.cn |

Biocatalytic Transformations and Chemo-Enzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of complex molecules. Enzymes can operate under mild conditions and often exhibit high enantioselectivity.

The substrate scope of many enzymes is a limiting factor for their application in the synthesis of non-natural compounds. However, protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to tailor enzymes for specific, non-natural substrates. nih.gov

Phenylalanine ammonia (B1221849) lyases (PALs), which catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid, are a key target for such engineering efforts. nih.govlookchem.com While wild-type PALs have a narrow substrate specificity, engineered variants have been developed that show significantly improved activity towards a range of substituted cinnamic acids, including those with fluoro- and other halo-substituents. lookchem.comnih.gov This opens up the possibility of producing fluorinated L-phenylalanine analogues from precursors like this compound. lookchem.comrsc.org Molecular dynamics simulations can aid in understanding the structural basis for enhanced tolerance and activity, guiding further rational design of these biocatalysts. nih.gov

The asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds is a valuable transformation for the synthesis of chiral molecules. Ene-reductases (ERs) are a class of enzymes that catalyze this reaction with high enantioselectivity. nih.govbiorxiv.orgchemrxiv.org These enzymes, particularly those from the Old Yellow Enzyme (OYE) family, have been extensively studied and applied in biocatalysis. biorxiv.org

While the carboxyl group of cinnamic acids is generally considered a poor activating group for many ene-reductases, some ERs have been identified that can reduce cinnamic acid derivatives. nih.gov Furthermore, a substrate engineering strategy, where the carboxylic acid is converted into a more activated form such as a fluorinated ester, can significantly increase the efficiency of the enzymatic reduction. chemrxiv.org This approach allows for the enantioselective synthesis of saturated fluorinated phenylpropanoic acid derivatives, which are valuable chiral building blocks. chemrxiv.orgmit.edu

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and developing new catalytic systems.

The formation of a carbon-fluorine bond is a challenging yet important transformation in organic synthesis. nih.govresearchgate.net Copper-catalyzed fluorination reactions have emerged as a prominent method for this purpose. nih.govresearchgate.net Mechanistic studies, combining experimental and computational approaches, have provided significant insights into these processes. acs.org

In the copper-catalyzed fluorination of diaryliodonium salts, for instance, a Cu(I)/Cu(III) catalytic cycle is often proposed. acs.org Density functional theory (DFT) calculations suggest that the reaction proceeds through the formation of a Cu(III) intermediate, from which the C-F bond is formed via reductive elimination. acs.org These studies highlight the importance of the copper precatalyst, the structure of the active catalyst, and the sequence of intermediates in determining the efficiency and selectivity of the reaction. acs.org The cleavage of C-F bonds, a reverse process, can also be mediated by metalloenzymes, and understanding these mechanisms can provide further insights into C-F bond activation. nih.gov

Understanding Catalytic Cycles in Fluorination

The synthesis of this compound via the methods described above begins with precursors that are already fluorinated. The introduction of fluorine atoms onto the aromatic ring is a critical step in the synthesis of these starting materials and is often achieved through transition-metal-catalyzed reactions. Understanding the catalytic cycles of these fluorination processes is essential for modern synthetic chemistry.

Catalytic fluorination offers significant advantages over traditional methods (e.g., Balz-Schiemann reaction), such as milder reaction conditions and broader functional group tolerance. acs.orgnih.gov Palladium and copper complexes are prominent catalysts for these transformations. acs.orgrsc.orgnih.gov

Palladium-Catalyzed Fluorination Cycles

Palladium catalysts are versatile and can operate through different catalytic cycles depending on the reactants and fluorine source.

Pd(0)/Pd(II) Cycle: This cycle is characteristic of cross-coupling reactions, such as the fluorination of aryl triflates or halides. nih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl electrophile (Ar-X, where X = Br, I, OTf), forming a Pd(II) intermediate.

Ligand Exchange/Transmetalation: A fluoride (B91410) source (e.g., CsF, AgF) exchanges with the 'X' group on the palladium center to form an arylpalladium(II) fluoride complex. nih.gov

Reductive Elimination: The final C-F bond is formed through reductive elimination from the Pd(II) complex, yielding the aryl fluoride product and regenerating the Pd(0) catalyst. acs.org A key challenge in this cycle is that C–F reductive elimination from Pd(II) is often slow; specialized, sterically demanding ligands are required to facilitate this step and prevent catalyst decomposition. acs.orgnih.gov

Pd(II)/Pd(IV) Cycle: This pathway is often invoked in C-H activation/fluorination reactions using strong electrophilic fluorinating agents (e.g., Selectfluor, NFSI). nih.govnih.gov

C-H Activation/Palladation: The Pd(II) catalyst first coordinates to the substrate and forms a palladacycle intermediate via C-H activation.

Oxidation: The palladacycle is oxidized by the electrophilic fluorinating reagent from Pd(II) to a high-valent Pd(IV)-fluoride species. nih.govspringernature.com

Reductive Elimination: The aryl fluoride product is then released via C–F reductive elimination from the Pd(IV) center, which is generally more favorable than from a Pd(II) center. This regenerates the Pd(II) catalyst. nih.govspringernature.com An alternative mechanism involves the generation of a reactive transition-metal-fluoride electrophile that directly fluorinates the arene without forming a stable organometallic intermediate. nih.govresearchgate.net

Copper-Catalyzed Fluorination Cycles

Copper-catalyzed reactions provide a cost-effective alternative for aromatic fluorination, often proceeding through a Cu(I)/Cu(III) cycle. rsc.orgacs.org This is particularly relevant for the fluorination of aryl halides or diaryliodonium salts. rsc.orgacs.org

Generation of Active Catalyst: A Cu(I) species is typically the active catalyst, which may be generated in situ from a Cu(II) precatalyst. acs.org

Oxidative Addition: The Cu(I) catalyst reacts with the aryl electrophile (e.g., an aryl bromide or diaryliodonium salt) and a fluoride source. This results in the oxidation of copper to a Cu(III) intermediate. rsc.orgacs.org In some cases, directing groups on the substrate are essential to stabilize the copper species and facilitate this step. rsc.orgnih.gov

Reductive Elimination: The C–F bond is formed via reductive elimination from the Cu(III) center. This step is considered irreversible and facile, releasing the final aryl fluoride product and regenerating the active Cu(I) catalyst, thus closing the catalytic loop. rsc.orgacs.org

Advanced Spectroscopic and Crystallographic Analyses in Structural Characterization

Solid-State Structural Properties and Crystal Packing

The arrangement of molecules in the crystalline state governs many of the material's properties. X-ray diffraction is the definitive method for determining these three-dimensional structures.

X-ray Diffraction Analysis of 2-Fluoro-4-(trifluoromethyl)cinnamic acid and its Polymorphs

While a specific single-crystal X-ray diffraction study for this compound is not readily found in the literature, analysis of its close analogs provides significant insight into its likely solid-state conformation. For instance, the crystallographic investigation of trans-4-(trifluoromethyl)cinnamic acid revealed a triclinic crystal system with the space group P-1. This arrangement is heavily influenced by the trifluoromethyl group.

Similarly, studies on other fluorinated cinnamic acids demonstrate how the position of the fluorine atom can dictate the crystal packing. The analysis of these related structures allows for the prediction of key structural parameters for this compound, which are essential for understanding its potential for solid-state reactions and its physical characteristics. The expected molecular packing would aim to accommodate the bulky -CF3 group and the electronegative fluorine atom while optimizing intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Cinnamic Acid Derivative

| Parameter | trans-4-(trifluoromethyl)cinnamic acid |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | Value not available |

| β (°) | Value not available |

| γ (°) | Value not available |

| Z | Value not available |

Note: Specific unit cell parameters for trans-4-(trifluoromethyl)cinnamic acid are not provided in the referenced search result, but the crystal system and space group are identified.

Analysis of Intermolecular Interactions in Crystalline States

The crystal packing of fluorinated organic molecules is often directed by a variety of weak intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role. The carboxylic acid groups are anticipated to form strong O-H···O hydrogen-bonded dimers, a common and dominant motif in the crystal structures of cinnamic acids.

Polymorphism and Phase Transition Behavior

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals.

Identification and Characterization of Polymorphic Forms

Many trans-cinnamic acid derivatives are known to exhibit polymorphism. A notable example is 3-fluoro-trans-cinnamic acid, which has been shown to crystallize in at least two different polymorphic forms, designated β1 and β2. acs.orgresearchgate.net These polymorphs can be obtained from different solvent systems and may interconvert under specific conditions. For instance, heating the β1 polymorph of 3-fluoro-trans-cinnamic acid results in an irreversible solid-state phase transition to the β2 form at approximately 119 °C. acs.orgresearchgate.net Given this precedent, it is highly probable that this compound may also exhibit polymorphism, and a thorough screening of crystallization conditions would be necessary to identify any different crystalline forms.

Solid-State Photodimerization Reactions

A hallmark of many cinnamic acid derivatives is their ability to undergo [2+2] photodimerization in the solid state, a reaction governed by the topochemical principles established by Schmidt. nih.gov For this reaction to occur, the reactive double bonds of adjacent molecules in the crystal lattice must be parallel and within a certain distance (typically less than 4.2 Å). nih.gov

The crystal packing type (α, β, or γ) determines the stereochemistry of the resulting cyclobutane (B1203170) product. Studies on trans-4-(trifluoromethyl)cinnamic acid have investigated its solid-state [2+2] photodimerization to form 4,4'-ditrifluoromethyl truxinic acid. mongoliajol.inforesearchgate.net Similarly, both the β1 and β2 polymorphs of 3-fluoro-trans-cinnamic acid undergo a topochemical [2+2] photodimerization upon UV irradiation to yield 3,3′-difluoro-β-truxinic acid. acs.orgresearchgate.net This suggests a strong likelihood that this compound would also be photoreactive in the solid state, with the specific outcome dependent on its crystalline packing.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis as applied to structural confirmation)

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of a trans configuration. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the ¹⁹F nucleus. In the ¹³C NMR spectrum, the signals for the aromatic carbons would be split due to C-F coupling, which can be complex due to both one-bond and longer-range couplings. magritek.com

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this compound, key absorptions would include a broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), a C=C stretch for the alkene (around 1630 cm⁻¹), and strong C-F stretching vibrations from the aromatic fluorine and the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region). Quantum chemical calculations on trans-4-(trifluoromethyl)cinnamic acid have shown the C=O stretching vibration at 1712 cm⁻¹ in the experimental FTIR spectrum.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Cinnamic acid and its derivatives, containing a conjugated system of the benzene (B151609) ring and the acrylic acid side chain, typically show strong absorption in the UV region. For trans-cinnamic acid, the maximum absorbance is observed around 270 nm. researchgate.net The introduction of fluoro and trifluoromethyl substituents on the phenyl ring would be expected to cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum.

Table 2: Representative Spectroscopic Data for Related Cinnamic Acid Derivatives

| Technique | Functional Group/Proton | Expected/Observed Range |

|---|---|---|

| ¹H NMR | Vinyl Protons (trans) | ~6.5-7.8 ppm (J ≈ 16 Hz) |

| Aromatic Protons | ~7.2-8.0 ppm | |

| Carboxylic Acid Proton | ~12.0-13.0 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~167-173 ppm |

| Alkene Carbons | ~118-145 ppm | |

| Aromatic Carbons | ~115-140 ppm (with C-F splitting) | |

| IR | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |

| C=O Stretch | ~1680-1715 cm⁻¹ | |

| C=C Stretch | ~1625-1640 cm⁻¹ | |

| C-F Stretches (CF₃) | ~1100-1350 cm⁻¹ (strong) | |

| UV-Vis | π→π* Transition | ~270-290 nm |

Data are generalized from typical values for cinnamic acids and specific data for fluorinated analogs. researchgate.netrsc.orgchemicalbook.comdocbrown.info

Biological Activities and Pharmacological Potential of 2 Fluoro 4 Trifluoromethyl Cinnamic Acid Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial potential of cinnamic acid derivatives has been extensively studied, with modifications to the phenyl ring leading to compounds with significant activity against a range of pathogens. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, is often associated with enhanced antimicrobial efficacy.

Antistaphylococcal Activity, including MRSA Strains

Derivatives of trifluoromethyl-substituted cinnamic acids have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, which are a major cause of hospital-acquired infections.

In a study investigating a series of anilides derived from 4-(trifluoromethyl)cinnamic acid, several compounds exhibited potent antistaphylococcal effects. Specifically, compounds such as (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide and (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide showed significant activity with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) ranging from 0.15 to 5.57 µM. nih.gov These findings highlight the potential of trifluoromethyl-substituted cinnamanilides as effective antistaphylococcal agents. The mechanism of action for these compounds was suggested to involve the inhibition of bacterial respiration. nih.gov

While direct studies on 2-Fluoro-4-(trifluoromethyl)cinnamic acid are limited, the activity of its derivatives suggests that this structural motif is a promising scaffold for the development of novel anti-MRSA agents.

Table 1: Antistaphylococcal Activity of 4-(Trifluoromethyl)cinnamic Acid Anilide Derivatives

| Compound Name | Test Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide | MRSA | 0.15 - 5.57 | 0.15 - 5.57 |

Antimycobacterial Activity

The search for new antimycobacterial agents is a global health priority due to the prevalence of tuberculosis and other mycobacterial infections. Cinnamic acid derivatives have emerged as a promising class of compounds in this area.

Research on anilides of 4-(trifluoromethyl)cinnamic acid has revealed their potential against mycobacteria. For instance, certain derivatives strongly inhibited the growth of Mycobacterium marinum with MIC values in the range of 0.29 to 2.34 µM. nih.gov Furthermore, a docking study suggested that these compounds could bind to the active site of the mycobacterial enzyme InhA, a key target for several antitubercular drugs. nih.gov While this research did not specifically include the 2-fluoro substitution, it underscores the potential of the 4-(trifluoromethyl)cinnamic acid backbone in the design of antimycobacterial agents. The presence of a fluorine atom at the C-2 position is known to be important for the anti-TB activity of some quinolone derivatives, suggesting that this compound derivatives could also exhibit potent antimycobacterial effects. nih.gov

Antifungal and Antiviral Properties

While the antibacterial and antimycobacterial activities of cinnamic acid derivatives are well-documented, their antifungal and antiviral properties are also areas of active investigation. Cinnamic acid itself and its various derivatives have been reported to possess antifungal and antiviral activities. nih.govnih.gov However, specific studies focusing on the antifungal and antiviral properties of this compound or its close derivatives are currently limited in the available scientific literature. Structure-activity relationship studies of other cinnamic acid derivatives have indicated that the electronic properties of the substituents on the phenyl ring play a crucial role in their antifungal effect. nih.gov

Anti-Inflammatory Activities and Molecular Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties, and the introduction of fluorine-containing substituents can modulate this activity. nih.gov

Attenuation of NF-κB Activation

The transcription factor nuclear factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response. The inhibition of NF-κB activation is a key target for the development of anti-inflammatory drugs. Several studies have indicated that cinnamic acid derivatives can exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

A study on a series of ring-substituted N-arylcinnamamides, which are derivatives of cinnamic acid, found that several compounds attenuated lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ NF-κB cells. This suggests that these compounds can interfere with the inflammatory cascade initiated by bacterial endotoxins.

Comparison with Parental Cinnamic Acid

The substitution of hydrogen atoms with fluorine and trifluoromethyl groups can significantly alter the physicochemical and biological properties of a molecule. In the context of anti-inflammatory activity, these modifications can lead to enhanced potency.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide |

Anticancer and Antitumor Properties

The cinnamic acid framework is a recognized pharmacophore in the development of novel anticancer agents. researchgate.netnih.gov Derivatives have been shown to act on cancer cells through diverse mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov The trifluoromethyl group, in particular, is a feature of numerous modern pharmaceuticals, including anticancer drugs, valued for its high lipophilicity and electronegativity which can improve the bioavailability and efficacy of compounds. nih.gov

Derivatives of cinnamic acid have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. biointerfaceresearch.com Research has shown that these compounds can diminish the viability of lung, breast, liver, and leukemia cancer cells. biointerfaceresearch.comresearchgate.net For instance, a series of novel cinnamic acid analogs showed potent cytotoxicity against the human lung cancer cell line (A-549), with several derivatives exhibiting IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. biointerfaceresearch.com

The substitution pattern on the phenyl ring of the cinnamic acid scaffold plays a crucial role in determining the cytotoxic potency. While direct cytotoxic data for this compound derivatives on a wide range of cancer cell lines is not extensively documented, studies on related fluorinated compounds are informative. For example, fluoro-substituted chalcones, which share a similar structural backbone, have shown potent antiproliferative activity against human hepatocarcinoma cells (HepG2). researchgate.net This suggests that the presence of fluorine and trifluoromethyl groups on the cinnamic acid ring could confer potent and selective anticancer activity.

| Compound/Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Cinnamic Acid-Coumarin Hybrid (Compound 4) | MCF-7 | Breast | 3.26 | researchgate.net |

| Cinnamic Acid-Coumarin Hybrid (Compound 4) | HL60 | Leukemia | 8.09 | researchgate.net |

| Cinnamic Acid-Coumarin Hybrid (Compound 4) | A549 | Lung | 9.34 | researchgate.net |

| Hydroxamic Acid Derivative (Compound 5) | A-549 | Lung | 10.36 | biointerfaceresearch.com |

| Hydroxamic Acid Derivative (Compound 9) | A-549 | Lung | 11.06 | biointerfaceresearch.com |

| Hydroxamic Acid Derivative (Compound 1) | A-549 | Lung | 11.38 | biointerfaceresearch.com |

Beyond direct cytotoxicity, cinnamic acid derivatives modulate cellular viability by interfering with key cellular processes essential for tumor growth and survival. One of the primary mechanisms is the induction of apoptosis. researchgate.net For example, certain cinnamic acid derivatives have been shown to trigger apoptosis in human melanoma and lung cancer cells. researchgate.net This process is often mediated by the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. researchgate.net

Another significant mechanism is the disruption of the cell cycle. By inducing cell cycle arrest, typically at the G1 or S phase, these compounds can halt the proliferation of cancer cells. researchgate.net This modulation of fundamental cellular pathways highlights the potential for these derivatives to act as effective antitumor agents. The incorporation of fluoro and trifluoromethyl groups could enhance these activities by improving cellular uptake and interaction with biological targets.

Other Investigated Biological Activities

Many cinnamic acid derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. mdpi.comnih.gov This activity is particularly pronounced in derivatives containing phenolic hydroxyl groups. researchgate.net These compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions and reducing oxidative stress. nih.govresearchgate.net Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular disorders.

The antioxidant capacity of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netmdpi.com While the specific antioxidant profile of this compound has not been fully elucidated, the foundational cinnamic acid structure provides a strong basis for potential antioxidant activity.

Cinnamic acid derivatives have emerged as a promising class of tyrosinase inhibitors. rsc.org Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in humans and enzymatic browning in fruits and vegetables. rsc.org Inhibitors of this enzyme are of great interest for applications in cosmetics (as skin-whitening agents) and the food industry. rsc.org

Numerous studies have demonstrated that synthetic derivatives of cinnamic acid can exhibit potent inhibitory activity against mushroom tyrosinase, often exceeding that of the standard inhibitor, kojic acid. rsc.orgnih.gov The structure-activity relationship is critical, with substitutions on the phenyl ring significantly influencing potency. Notably, halogen-substituted derivatives have shown particularly strong inhibition. A study on cinnamides linked to arylpiperazines found that a derivative containing a 3-chloro-4-fluorophenyl moiety was an exceptionally potent tyrosinase inhibitor, with an IC50 value of 0.12 µM. unife.it This underscores the potential of this compound derivatives as highly effective enzyme inhibitors.

| Compound/Derivative Type | Inhibition Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloro-3-methoxycinnamoyl-Arylpiperazine Hybrid (19t) | Mushroom Tyrosinase | 0.12 | unife.it |

| 3-Nitrocinnamoyl-Arylpiperazine Hybrid (19p) | Mushroom Tyrosinase | 0.16 | unife.it |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | Mushroom Tyrosinase | 2.0 | rsc.org |

| Cinnamic acid–eugenol ester (c27) | Mushroom Tyrosinase | 3.07 | nih.gov |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | Mushroom Tyrosinase | 8.3 | rsc.org |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | Mushroom Tyrosinase | 10.6 | rsc.org |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase | 14.15 - 32.2 | rsc.orgnih.gov |

The foundational structure of cinnamic acid has been linked to potential therapeutic benefits in metabolic and cardiovascular diseases. nih.gov

Antihypertensive Implications: Cinnamic acid itself has been shown to possess antihypertensive properties. In preclinical studies, intravenous administration of cinnamic acid induced a significant fall in mean arterial pressure (MAP) in both normotensive and hypertensive rats. jfda-online.com The proposed mechanisms include vasodilation through both endothelium-dependent and -independent pathways. jfda-online.com This suggests that the cinnamic acid scaffold could be a valuable starting point for the development of new antihypertensive agents.

Antidiabetic Implications: Cinnamic acid and its derivatives are also being investigated for their potential in managing diabetes mellitus. mdpi.com Their mechanisms of action are multifaceted and include stimulating insulin (B600854) secretion, improving pancreatic β-cell function, enhancing glucose uptake, and inhibiting enzymes like α-glucosidase, which is involved in carbohydrate digestion. mdpi.comugm.ac.id Several derivatives, such as ferulic acid and caffeic acid, have demonstrated beneficial effects on glucose metabolism in various experimental models. nih.govmdpi.com Given these properties of the parent scaffold, derivatives of this compound warrant investigation for their potential role in diabetes management.

Structure Activity Relationship Sar and Computational Studies

Impact of Fluorine and Trifluoromethyl Group Incorporation on Bioactivity

The strategic placement of fluorine and trifluoromethyl (-CF3) groups is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. These modifications can significantly enhance biological efficacy by altering factors such as metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com

The introduction of fluorine and trifluoromethyl groups, both of which are strongly electron-withdrawing, can substantially alter the electronic distribution of the cinnamic acid scaffold. researchgate.net This modification can enhance the molecule's interaction with target receptors, potentially leading to increased biological activity. researchgate.net Structure-activity relationship studies on various cinnamic acid derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring often enhances biological activities, including antifungal and anti-tuberculosis effects. nih.gov

Specifically, the trifluoromethyl group is known for its ability to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to metabolic degradation. mdpi.com Furthermore, studies on halogen-substituted cinnamic acid derivatives have demonstrated that the position of the substituent is crucial for activity. For instance, para-substituted compounds often exhibit different activity profiles compared to their ortho- or meta-substituted counterparts. nih.govnih.gov In one study, replacing a hydrogen with a fluorine atom on the para-position of the cinnamic acid ring resulted in a compound with enhanced anti-tuberculosis activity. nih.gov

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, and membrane permeability. The trifluoromethyl group significantly increases the lipophilicity of a molecule. researchgate.netmdpi.com This enhanced lipophilicity can improve the compound's ability to cross biological membranes, thereby increasing its bioavailability and facilitating its transport to target sites within the body. mdpi.com

The introduction of these fluorinated moieties can, therefore, be a key strategy for improving the drug-like properties of cinnamic acid-based therapeutic agents. researchgate.net The table below summarizes the physicochemical impact of these functional groups.

| Functional Group | Key Physicochemical Properties | General Impact on Bioactivity |

| Fluorine (F) | High electronegativity, small steric size. | Can enhance binding affinity through unique electronic interactions; position on the ring is critical for activity. nih.gov |

| Trifluoromethyl (CF3) | Strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), high metabolic stability. mdpi.com | Often increases potency, enhances metabolic stability, and improves membrane permeability and bioavailability. researchgate.netmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For cinnamic acid derivatives, QSAR models are developed to predict their activity and to guide the design of new, more potent analogs. nih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound like 2-Fluoro-4-(trifluoromethyl)cinnamic acid, a wide range of descriptors can be calculated in silico. These descriptors fall into several categories, including electronic (e.g., Mulliken charges, dipole moment), thermodynamic (e.g., heat of formation), structural, and spatial (e.g., molecular surface area). nih.gov

These computational predictions are essential for understanding how the structural features of the molecule, such as the presence of the fluorine and trifluoromethyl groups, translate into its biological function. brazilianjournals.com.br

| Descriptor Category | Example Descriptor | Relevance to Bioactivity |

| Electronic | Dipole Moment, Mulliken Charges | Describes the electronic distribution and polarity, influencing electrostatic interactions with a biological target. nih.gov |

| Spatial/Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, determining its fit within a receptor's binding pocket. nih.gov |

| Thermodynamic | Heat of Formation, Enthalpy | Indicates the energetic stability of the molecule. nih.gov |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity, which is crucial for membrane permeability and bioavailability. brazilianjournals.com.br |

A robust QSAR model is characterized by a strong correlation between the molecular descriptors (predicted parameters) and the experimentally measured biological activity (e.g., IC50 values). researchgate.net This relationship is typically established using statistical methods like multiple linear regression. nih.gov The predictive power of the model is then rigorously validated to ensure its reliability. nih.gov A high correlation coefficient confirms that the model can successfully and accurately predict the activity of new or untested compounds based on their chemical structure. nih.gov This predictive capability is invaluable in drug discovery, as it allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing. nih.gov

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govbiointerfaceresearch.com This method provides detailed insights into the binding mode and affinity, helping to elucidate the mechanism of action at a molecular level. orientjchem.org

For this compound, docking studies can identify potential biological targets and characterize the key interactions that stabilize the ligand-receptor complex. While specific docking studies for this exact isomer are not widely published, research on close analogs provides valuable information. For example, a study on trans-4-(trifluoromethyl)cinnamic acid (4TFCA), which differs only in the position of the fluorine atom, demonstrated its binding potential with histone deacetylase 8 (HDAC8), a known therapeutic target.

The analysis revealed a strong binding affinity, quantified by a low binding energy score. The stability of such complexes is typically governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. zenodo.org Analyzing these interactions helps to understand why certain substituents enhance activity and provides a rational basis for designing derivatives with improved binding affinity and selectivity. biointerfaceresearch.comnih.gov

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

| trans-4-(trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 | Analysis involves identifying hydrogen bonds and hydrophobic interactions with active site amino acid residues. |

This data from a closely related analog suggests that this compound likely engages with biological targets through similar specific molecular interactions, driven by its unique structural and electronic features.

Applications in Medicinal Chemistry and Agrochemical Development

Role as Active Pharmaceutical Ingredients (APIs) and Precursors

While direct application as an API is not widely documented in publicly available research, 2-Fluoro-4-(trifluoromethyl)cinnamic acid serves as a crucial starting material and structural motif in the synthesis of compounds with therapeutic potential. Cinnamic acid and its derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The introduction of fluorine and trifluoromethyl substituents on the phenyl ring is a common tactic to enhance these properties. nih.gov

In the realm of drug discovery, fluorinated building blocks are instrumental. nih.gov The unique properties of the trifluoromethyl group, such as its high lipophilicity and metabolic stability, make it a valuable addition when optimizing lead compounds. nih.gov Cinnamic acid derivatives are recognized as versatile scaffolds for generating novel bioactive agents. nih.gov The modification of the basic cinnamic acid structure allows for the exploration of structure-activity relationships (SAR) to improve efficacy and selectivity. While specific lead optimization studies detailing the use of this compound are not extensively reported in the literature, the general principles of medicinal chemistry strongly suggest its utility as a precursor for creating libraries of compounds for screening. The fluorinated phenyl ring of this compound can be a key element in designing molecules that fit into the active sites of specific biological targets.

The synthesis of novel therapeutics often relies on the availability of specialized chemical intermediates. Fluorinated compounds, in particular, have seen a significant rise in representation among FDA-approved drugs. nih.gov While there are no widely commercialized drugs that are directly named as derivatives of this compound in the available search results, it is plausible that this compound is utilized as an intermediate in the proprietary synthesis routes of various pharmaceutical products. For instance, m-(Trifluoromethyl)cinnamic acid is a known intermediate in the synthesis of Cinacalcet Hydrochloride, a drug used to treat hyperparathyroidism. This highlights the role of trifluoromethyl-substituted cinnamic acids in the development of significant therapeutic agents.

Contributions to Agrochemical Formulations

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity. nih.gov Fluorine-containing compounds represent a significant portion of the pesticides launched in recent decades. nih.gov

Trifluoromethylpyridine derivatives are key components in a number of successful herbicides and fungicides. nih.gov While a direct synthetic pathway from this compound to a commercial herbicide or fungicide is not explicitly detailed in the provided search results, the trifluoromethylphenyl moiety is a recognized toxophore in many active agrochemical ingredients. For example, 2-methoxy-4-(trifluoromethyl)phenyl analogues have been investigated for high herbicidal activity. nih.gov This suggests that this compound could serve as a valuable precursor for synthesizing active ingredients with similar structural features. The general importance of fluorinated building blocks in creating effective crop protection solutions is well-established. ossila.com

The development of effective crop protection solutions is a continuous effort to overcome challenges such as weed resistance and the need for more environmentally benign pesticides. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can lead to herbicides and fungicides with improved efficacy, selectivity, and environmental profiles. The use of fluorinated intermediates like this compound allows for the systematic modification of molecular structures to optimize these properties for crop protection applications.

Advanced Materials and Specialty Polymers Research

Cinnamic acid and its derivatives are not only important in the life sciences but also find applications in materials science as monomers and building blocks for advanced polymers. While specific research detailing the use of this compound in this area is limited in the public domain, the related compound 4-(Trifluoromethyl)cinnamic acid is known to be incorporated into polymers and coatings to enhance chemical resistance and durability. chemimpex.com It is also used in the synthesis of specialty chemicals. The presence of the reactive acrylic acid group allows for polymerization, while the fluorinated phenyl ring can impart desirable properties such as thermal stability and hydrophobicity to the resulting polymer.

Enhancement of Performance Characteristics

The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring in this compound provides a unique set of properties that can be imparted to larger, more complex molecules. These substitutions are known to significantly influence the physicochemical and pharmacokinetic properties of a compound.

The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This leads to a longer half-life and improved bioavailability of a drug or agrochemical. Furthermore, the lipophilicity of the trifluoromethyl group can facilitate the transport of the molecule across biological membranes.

| Substituent | Key Properties | Impact on Bioactive Molecules |

|---|---|---|

| Fluorine | High Electronegativity, Strong Carbon-Fluorine Bond | Enhanced Metabolic Stability, Modulated Acidity (pKa), Improved Binding Affinity |

| Trifluoromethyl | Strong Electron-Withdrawing Nature, High Lipophilicity | Increased Metabolic Stability, Enhanced Membrane Permeability, Improved Bioavailability |

Development of Functionalized Compounds

This compound serves as a versatile intermediate, or synthon, in the multi-step synthesis of more complex, functionalized compounds. Its carboxylic acid group and the double bond in the acrylic acid side chain are reactive handles that allow for a variety of chemical transformations. This enables chemists to incorporate the 2-fluoro-4-(trifluoromethyl)phenyl moiety into a diverse range of molecular scaffolds.

In medicinal chemistry, this compound can be used to synthesize novel therapeutic agents. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to create derivatives with specific biological targets. The cinnamic acid backbone is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov By starting with this compound, medicinal chemists can efficiently generate libraries of new compounds for screening against various diseases. Research on related fluorinated cinnamic acid derivatives has shown their potential in developing treatments for inflammatory diseases and malaria.

In the field of agrochemical development, this compound is a valuable precursor for the synthesis of new pesticides, including herbicides, fungicides, and insecticides. Many modern agrochemicals contain fluorinated aromatic rings to enhance their potency and stability in the environment. nih.govccspublishing.org.cn The synthesis of various agrochemicals often involves the coupling of fluorinated building blocks. ccspublishing.org.cn The 2-fluoro-4-(trifluoromethyl)phenyl group can be a key component in the design of new active ingredients that are more effective and have a better environmental profile. For example, trifluoromethyl-substituted pyridines, which are analogous in their electronic properties, are key components in a number of successful agrochemicals. nih.gov

| Reactive Site | Type of Reaction | Resulting Functional Group/Structure |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Amides |

| Carboxylic Acid | Esterification | Esters |

| Alkene Double Bond | Reduction | Propanoic Acid Derivatives |

| Alkene Double Bond | Addition Reactions | Functionalized Phenylpropanoic Acids |

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies

The classical synthesis of cinnamic acids often involves Perkin or Knoevenagel condensation reactions. bepls.com While effective, these methods can require harsh conditions or the use of hazardous reagents like pyridine (B92270). sciencemadness.org Future research is expected to pivot towards more efficient, safer, and versatile synthetic strategies.

Emerging methodologies applicable to the synthesis of 2-Fluoro-4-(trifluoromethyl)cinnamic acid and its derivatives include:

Palladium-Catalyzed Cross-Coupling Reactions: Mizoroki-Heck reactions, mediated by catalysts like palladium N-heterocyclic carbenes, offer an air- and moisture-stable method for coupling aryl halides with acrylic acid, providing a direct route to cinnamic acid derivatives under greener conditions. ajol.info

Decarboxylative Cross-Coupling: Recent advances have shown that silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides can produce corresponding amides, indicating a novel pathway for derivatization that proceeds through a vinylic radical intermediate. beilstein-journals.org

Borane-Catalyzed Reactions: The use of borane (B79455) catalysts, such as B(C₆F₅)₃, for Fischer esterification or direct amidation of cinnamic acids presents a metal-free alternative that can proceed under solvent-free conditions, enhancing the environmental friendliness of the synthesis. beilstein-journals.org

Biocatalysis: The enzymatic deamination of phenylalanine is a natural route to cinnamic acid. nih.gov Future methodologies could explore engineered enzymes or whole-cell biocatalysts for the direct synthesis of fluorinated analogues from corresponding unnatural amino acids, offering a highly specific and sustainable production pathway. frontiersin.orgresearchgate.net

Exploration of Novel Biological Targets

The therapeutic promise of cinnamic acid derivatives stems from their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.gov The unique electronic properties conferred by the fluoro- and trifluoromethyl- substituents on this compound suggest it could be a potent modulator of various biological targets. mdpi.commdpi.com Research on its derivatives provides a roadmap for investigating its potential therapeutic applications.

Potential Biological Targets for this compound and its Derivatives

| Potential Target Class | Specific Target Example | Therapeutic Area | Key Findings for Derivatives |

|---|---|---|---|

| Neurodegenerative Disease | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | Fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain have shown potent inhibitory activity against AChE and BChE. nih.gov |

| Cancer | Matrix Metalloproteinase-9 (MMP-9) | Oncology (Metastasis) | Cinnamic acid derivatives have been designed as MMP-9 inhibitors, showing cytotoxicity against lung cancer cell lines. biointerfaceresearch.com |

| Cancer | DNA Methyltransferases (DNMTs) | Oncology (Epigenetics) | Novel 2'-fluoro derivatives of related nucleosides are potent DNMT inhibitors, suggesting epigenetic modulation as a possible mechanism. scirp.org |

| Infectious Disease | Bacterial & Fungal Enzymes | Antimicrobial Therapy | Cinnamanilides, including a 3-Fluoro-4-(trifluoromethyl)phenyl derivative, show significant activity against MRSA. mdpi.com Other derivatives are effective against various fungal strains. nih.govmdpi.com |

| Inflammation & Oxidative Stress | ATPase & ENTPDase | Metabolic Disorders | A cinnamic acid derivative, KAD-7, was shown to protect against oxidative hepatic injury by modulating ATPase and ENTPDase activity. nih.gov |

Future research should focus on screening this compound and a library of its simple esters and amides against these targets to establish its specific bioactivity profile.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. This integrated approach is particularly valuable for a relatively unexplored compound like this compound, as it can accelerate the identification of promising derivatives and elucidate mechanisms of action.

Target Identification and Validation: "Target fishing" servers and molecular docking simulations can predict potential biological targets for cinnamic acid derivatives, which can then be prioritized for experimental validation. researchgate.netresearchgate.net Computational studies have successfully predicted the interaction of a related compound, trans-4-(trifluoromethyl)cinnamic acid, with histone deacetylase 8 (HDAC8), identifying it as a potential anticancer target.

Structure-Activity Relationship (SAR) Studies: In silico tools are instrumental in understanding how structural modifications affect biological activity. For instance, docking studies on fluorinated cinnamylpiperazines helped rationalize their binding poses within the MAO-B enzyme cavity, guiding future design iterations despite the initial compounds having low affinity. semanticscholar.org

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This allows for the early-stage filtering of compounds with poor pharmacokinetic profiles, saving significant time and resources in the drug development pipeline.

Mechanism of Action: Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time, helping to confirm binding modes predicted by docking and supporting hypotheses about the mechanism of action. nih.govnih.gov

By combining these computational predictions with targeted synthesis and in vitro assays, researchers can efficiently explore the therapeutic potential of this compound and optimize its structure for enhanced potency and selectivity. nih.govmdpi.com

Sustainable and Scalable Production of this compound and its Derivatives

For any promising therapeutic agent, the development of a sustainable and scalable manufacturing process is a critical translational step. Future research in this area will focus on aligning the production of this compound with the principles of green chemistry.

Key strategies for sustainable production include:

Solvent-Free or Green Solvent Reactions: Traditional syntheses often rely on volatile organic solvents. Methodologies are being developed to conduct Knoevenagel condensations in benign solvents like ethyl acetate (B1210297) or even under solvent-free conditions, significantly reducing environmental impact. sciencemadness.org

Energy Efficiency: The use of sonochemical methods (ultrasound) or microwave irradiation can accelerate reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating. mdpi.comuns.ac.id

Catalyst Recyclability: Developing reactions that use recyclable catalysts, such as solid-supported phenylboronic acid or graphene oxide, minimizes waste and reduces production costs. beilstein-journals.org

Biotechnological Production: The most sustainable long-term vision involves microbial fermentation. frontiersin.org Engineering microbes like Escherichia coli or Saccharomyces cerevisiae to produce cinnamic acid from simple sugars is an active area of research. Extending these platforms to produce fluorinated analogues, while challenging, represents the ultimate goal for green production.

Combined In Silico and Experimental Strategy: As demonstrated in the manufacturing of other complex trifluoromethyl-containing molecules, a combined strategy of using computational tools to predict optimal reaction conditions followed by high-throughput experimental screening can rapidly identify efficient and sustainable synthetic routes suitable for large-scale production. figshare.com

By focusing on these emerging synthetic, biological, and computational frontiers, the scientific community can unlock the full therapeutic potential of this compound, paving the way for novel treatments in a variety of disease areas.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-fluoro-4-(trifluoromethyl)cinnamic acid, and how can purity be ensured during synthesis?

- Answer : Synthesis typically involves coupling fluorinated aromatic precursors with cinnamic acid derivatives via Suzuki-Miyaura or Heck reactions. For purity assurance, use high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to verify structural integrity. Reference materials like 4-(trifluoromethyl)cinnamic acid derivatives (CAS RN 16642-92-5) from reliable suppliers (e.g., Kanto Reagents) can serve as benchmarks . Post-synthesis, recrystallization in polar aprotic solvents (e.g., acetonitrile) may enhance purity.

Q. How can researchers characterize the molecular structure of this compound experimentally and computationally?

- Answer :

- Experimental : Single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles. For example, analogous compounds like trans-4-(trifluoromethyl)cinnamic acid show bond lengths (C1-C2: 1.405 Å) and angles (C3-C4-C5: 120.0°) via SCXRD .

- Computational : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets optimizes geometry and calculates vibrational spectra. Compare experimental and computed parameters to validate models .

Q. What analytical techniques are critical for assessing the stability and degradation products of this compound under varying conditions?

- Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. Liquid chromatography-mass spectrometry (LC-MS) detects degradation products (e.g., trifluoroacetic acid derivatives) under acidic/alkaline hydrolysis . For photostability, employ UV-visible spectroscopy with controlled light exposure (e.g., ICH Q1B guidelines).

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Answer :

- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations .

- Computational : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding modes. Compare results with analogues like 2-chloro-4-fluoro benzoic acid derivatives .

Q. What strategies address contradictions in reported biological activities or physicochemical properties of this compound?

- Answer :

- Methodological Reconciliation : Replicate studies using standardized protocols (e.g., OECD guidelines for solubility/logP measurements). For biological assays, validate cell lines/purity (e.g., STR profiling) and control for fluorinated compound reactivity .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in literature data. Cross-reference with structurally similar compounds (e.g., 3,5-dimethoxy-4-hydroxycinnamic acid) to identify structure-activity trends .

Q. How can factorial design optimize reaction conditions for derivatizing this compound into novel analogs?

- Answer : Implement a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

Q. What computational frameworks integrate the electronic effects of fluorine/trifluoromethyl groups into reactivity predictions for this compound?

- Answer : Use quantum mechanical calculations (e.g., Natural Bond Orbital analysis) to quantify electron-withdrawing effects of -F and -CF3 groups. For reaction mechanisms, apply transition state theory (TST) with Gaussian 16 to model activation energies. Compare with experimental kinetic data (e.g., Hammett plots) .

Data Contradiction and Theoretical Integration

Q. How should researchers reconcile discrepancies between computational predictions and experimental observations for this compound’s properties?

- Answer :

- Calibration : Refine computational models by incorporating solvent effects (e.g., PCM implicit solvation) or dispersion corrections (e.g., DFT-D3). Validate with SCXRD/NMR data .

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.01 Å for bond lengths) and computational approximations (e.g., basis set superposition error) .

Q. What theoretical frameworks best explain the compound’s role in interfacial chemistry (e.g., adsorption on nanomaterials or catalytic surfaces)?

- Answer : Apply Langmuir adsorption isotherms to study surface coverage on metal-organic frameworks (MOFs). Use in situ attenuated total reflectance FTIR (ATR-FTIR) to monitor real-time interactions. Theoretical models like density functional tight binding (DFTB+) simulate adsorption energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |